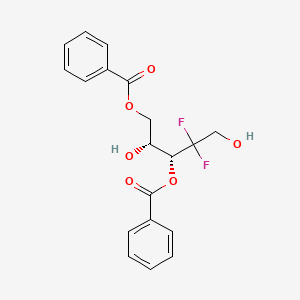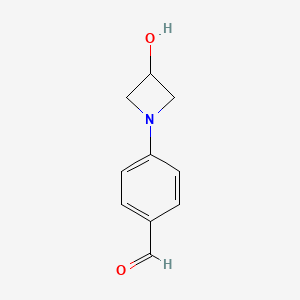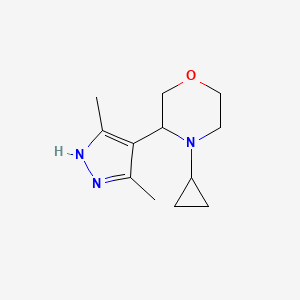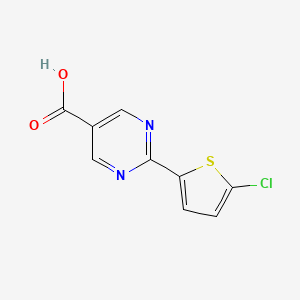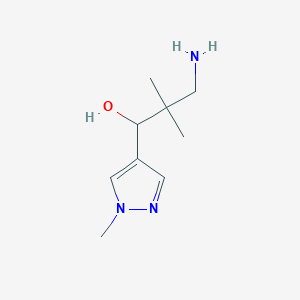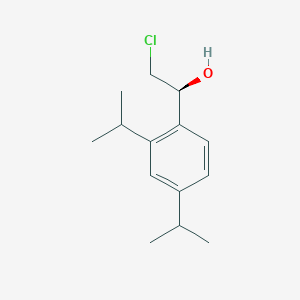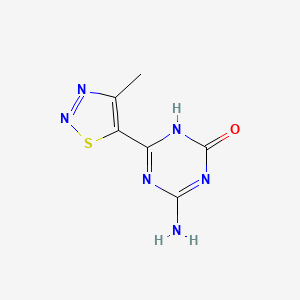
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON+
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Triazine Ring: The triazine ring is then attached to the thiadiazole ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-OL
- 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-TH
Uniqueness
The uniqueness of 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-ON lies in its specific structural features, such as the presence of both thiadiazole and triazine rings
Eigenschaften
Molekularformel |
C6H6N6OS |
|---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
4-amino-6-(4-methylthiadiazol-5-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H6N6OS/c1-2-3(14-12-11-2)4-8-5(7)10-6(13)9-4/h1H3,(H3,7,8,9,10,13) |
InChI-Schlüssel |
BYCUHQCFCNAKTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SN=N1)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


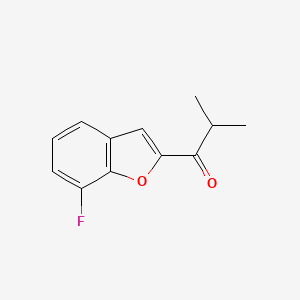
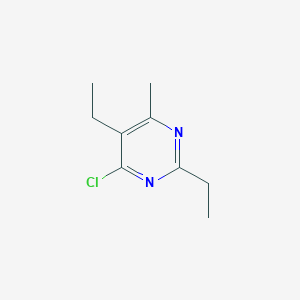

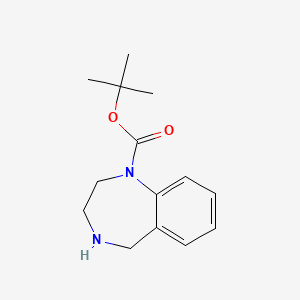

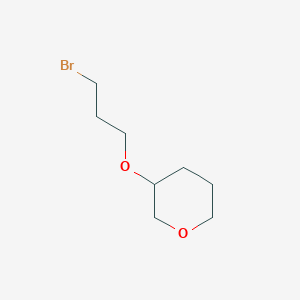
![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)

